[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 3,4,5-triethoxybenzoate
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Overview
Description
[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 3,4,5-triethoxybenzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of amino, nitro, and ethoxy functional groups, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 3,4,5-triethoxybenzoate typically involves a multi-step process. One common method includes the condensation of 3,4,5-triethoxybenzoic acid with 1-amino-2-(4-nitrophenyl)ethanone under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the condensation reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced catalysts can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 3,4,5-triethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents such as potassium permanganate.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Reduction: Potassium permanganate, acidic or basic conditions
Substitution: Nucleophiles such as amines or thiols, solvents like dimethyl sulfoxide or acetonitrile
Major Products Formed
Oxidation: Amino derivatives
Reduction: Nitroso or nitro derivatives
Substitution: Various substituted benzoates
Scientific Research Applications
[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 3,4,5-triethoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 3,4,5-triethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to changes in cellular function.
Comparison with Similar Compounds
[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 3,4,5-triethoxybenzoate can be compared with other similar compounds, such as:
Bis(2-ethylhexyl) terephthalate: A plasticizer used in the production of flexible plastics.
Trimethoxyphenylsilane: An organosilane used in sol-gel processing and as a functional monomer.
Manganese(II) iodide: A manganese salt used in various chemical reactions.
Properties
IUPAC Name |
[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 3,4,5-triethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O7/c1-4-28-17-12-15(13-18(29-5-2)20(17)30-6-3)21(25)31-23-19(22)11-14-7-9-16(10-8-14)24(26)27/h7-10,12-13H,4-6,11H2,1-3H3,(H2,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHBRBDKMUQFMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)ON=C(CC2=CC=C(C=C2)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)O/N=C(/CC2=CC=C(C=C2)[N+](=O)[O-])\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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